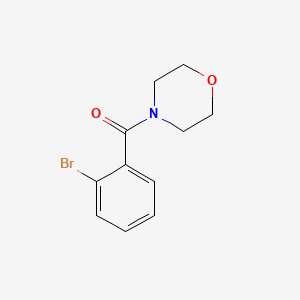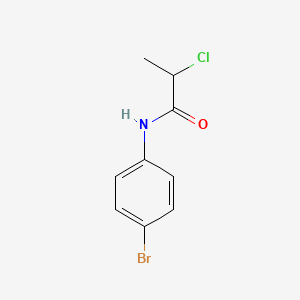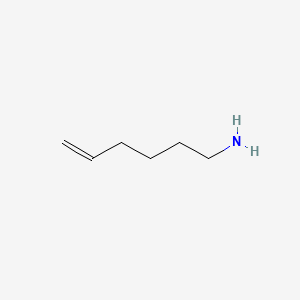
Methyl 3-hydroxy-2-methylpentanoate
Overview
Description
Synthesis Analysis
The synthesis of methyl 3-hydroxy-2-methylpentanoate involves directed homogeneous hydrogenation processes. A study by Brown, Evans, and James (2003) elaborates on using metal-catalyzed reactions, specifically rhodium-catalyzed addition to CO, to produce methyl 3-hydroxy-2-methylpentanoate and its enantiomers (Brown et al., 2003). This process highlights the role of catalysts in achieving desired stereochemistry and byproduct formation.
Scientific Research Applications
Homogeneous Hydrogenation
Directed homogeneous hydrogenation involving methyl 3-hydroxy-2-methylpentanoate has been studied. This research involved the product of Bicyclo[2.2.1]hepta-2,5-diene 1,4-bis(diphenylphosphino)butanerhodium trifluoromethanesulfonate, and explored the addition to CO; metal-catalyzed reactions, rhodium; reduction, CC HC–CH; and assay methods, of enantiomeric purity by NMR analysis with shift reagent (Brown, Evans, & James, 2003).
Synthesis and Organoleptic Properties
A series of racemic alkyl 3-methyl-2-oxopentanoates and ethyl and methyl 2-hydroxy-3-methylpentanoates, including methyl 3-hydroxy-2-methylpentanoate, have been synthesized and their organoleptic properties evaluated for perfumery ingredients. This research highlighted the compound's strong, fresh walnut, fruity odor, and its potential applications in the field of fragrance and flavor (Snowden, Grenno, & Vial, 2005).
Wine Aroma Compounds
Methyl 3-hydroxy-2-methylpentanoate has been studied in the context of wine and other alcoholic beverages as a precursor to relevant aroma compounds. The research optimized a method for the quantitative determination of this compound in various alcoholic beverages, highlighting its potential sensory effects (Gracia-Moreno, Lopez, & Ferreira, 2015).
Biobased Product Synthesis
The methanolysis reaction of renewable γ-valerolactone and α-methyl-γ-valerolactone in the presence of dimethylcarbonate yielded selectively three acyclic biobased products, including derivatives of methyl 3-hydroxy-2-methylpentanoate. This research is significant in the field of green chemistry and sustainable product synthesis (Caretto, Bortoluzzi, Selva, & Perosa, 2016).
Safety and Hazards
properties
IUPAC Name |
methyl 3-hydroxy-2-methylpentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-4-6(8)5(2)7(9)10-3/h5-6,8H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPSANHWICFQPHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80338070 | |
| Record name | Methyl 3-hydroxy-2-methylpentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80338070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-hydroxy-2-methylpentanoate | |
CAS RN |
60665-94-3 | |
| Record name | Methyl 3-hydroxy-2-methylpentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80338070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the stereoselectivity observed in the synthesis of Methyl 3-hydroxy-2-methylpentanoate using the described method?
A1: The research paper [] highlights the production of methyl dl-anti-3-hydroxy-2-methylpentanoate, emphasizing the anti-configuration of the product. This stereoselectivity is achieved by using a specific catalyst, Bicyclo[2.2.1]hepta-2,5-diene 1,4-bis(diphenylphosphino)butanerhodium tri-fluoromethanesulfonate. This control over stereochemistry is crucial as different stereoisomers can exhibit different biological activities. Further research explores the production of a specific enantiomer, 2R,3R-(−)-methyl 3-hydroxy-2-methylpentanoate, highlighting the potential for enantioselective synthesis using chiral catalysts. This control over stereochemistry is essential for potential applications where specific isomers are desired.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














